3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Medicinal chemistry Lead optimization Halogen scanning

Source CAS 313505-54-3 for target engagement and selectivity profiling in sulfonamide-benzamide programs. The 3-bromo substituent provides a heavy-atom label (f''=1.28 e⁻ at Cu Kα) for unambiguous crystallographic phasing and a σ-hole (~9.5 kcal·mol⁻¹) for halogen-bond-driven affinity optimization—features absent in the unsubstituted parent (CAS 289630-84-8) or 2-chloro regioisomer (CAS 314766-26-2). With cLogP ~2.8 and MW 493.33, it occupies an ideal lipophilicity space for analoguing campaigns. Confirm availability and request a Certificate of Analysis.

Molecular Formula C19H17BrN4O5S
Molecular Weight 493.33
CAS No. 313505-54-3
Cat. No. B2507483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
CAS313505-54-3
Molecular FormulaC19H17BrN4O5S
Molecular Weight493.33
Structural Identifiers
SMILESCOC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)OC
InChIInChI=1S/C19H17BrN4O5S/c1-28-17-11-16(22-19(23-17)29-2)24-30(26,27)15-8-6-14(7-9-15)21-18(25)12-4-3-5-13(20)10-12/h3-11H,1-2H3,(H,21,25)(H,22,23,24)
InChIKeyLXNQWPTZLNZNOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 313505-54-3) – Procurement-Relevant Structural & Physicochemical Profile


3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 313505-54-3) is a synthetic sulfonamide-benzamide hybrid with the molecular formula C₁₉H₁₇BrN₄O₅S and a molecular weight of 493.33 g·mol⁻¹ . The compound integrates three pharmacophoric modules: a 3-bromobenzamide moiety, a 4-aminobenzenesulfonamide bridge, and a 2,6-dimethoxypyrimidine cap . This scaffold class has been investigated in the context of carbonic anhydrase inhibition, ectonucleotidase (h-NTPDase) modulation, and antiviral sulfamide programs, although published quantitative data for this specific analogue remain sparse [1][2].

Why Generic Substitution of 3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide Is Not Scientifically Justified


Within the N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide congener series, even a single halogen substitution on the terminal benzamide ring can profoundly alter target engagement, isoform selectivity, and physicochemical properties . The 3-bromo substituent in CAS 313505-54-3 is not merely a heavy-atom tag; it modulates electron density on the benzamide carbonyl, influences the dihedral angle between the amide and the aryl ring, and provides a vector for halogen bonding that is absent in the unsubstituted benzamide (CAS 289630-84-8) or the 2-chloro regioisomer (CAS 314766-26-2) . In sulfonamide-based carbonic anhydrase inhibitor series, the position and nature of the aryl halogen have been shown to shift isoform selectivity profiles by over an order of magnitude, making blind interchange between analogues scientifically unsound [1].

Quantitative Differentiation Evidence for 3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 313505-54-3) vs. Closest Structural Analogs


Molecular Weight and Heavy-Atom Differentiation vs. Unsubstituted Benzamide (CAS 289630-84-8)

The target compound (MW = 493.33 g·mol⁻¹) carries a bromine atom at the 3-position of the benzamide ring, conferring a mass increment of +78.90 Da relative to the unsubstituted benzamide analogue N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 289630-84-8, MW = 414.43 g·mol⁻¹) . This heavy-atom substitution is consequential for X-ray co-crystallography phasing, mass spectrometry-based target engagement assays, and metabolic stability profiling where the C–Br bond (bond dissociation energy ≈ 337 kJ·mol⁻¹) exhibits distinct reactivity compared to C–H (≈ 464 kJ·mol⁻¹ for aromatic C–H) [1].

Medicinal chemistry Lead optimization Halogen scanning

Regioisomeric Halogen Positioning: 3-Bromo vs. 2-Chloro Analogue (CAS 314766-26-2)

The target compound places bromine at the meta (3-) position of the benzamide ring, whereas the 2-chloro analogue (CAS 314766-26-2, MW = 448.88 g·mol⁻¹) places chlorine at the ortho position . In sulfonamide-benzamide scaffold series, ortho-substitution forces the amide carbonyl out of the aryl plane (torsion angle τ ≈ 30–60°), altering hydrogen-bond geometry with target residues, while meta-substitution preserves near-planar amide geometry (τ < 15°) [1]. Additionally, the C–Br bond (van der Waals radius of Br = 1.85 Å) is a superior halogen-bond donor compared to C–Cl (Cl vdW radius = 1.75 Å), with halogen-bond strength following the order Br > Cl [2].

Structure-activity relationship Halogen bonding Regioisomer profiling

Calculated Lipophilicity (cLogP) Differentiation from the 3-Bromo-4-Methoxybenzamide Analog (CAS 356550-25-9)

The target compound (CAS 313505-54-3) bears a single bromine substituent on the benzamide ring, yielding a calculated logP (cLogP) of approximately 2.8, whereas the 3-bromo-4-methoxybenzamide analog (CAS 356550-25-9, MW = 523.4 g·mol⁻¹) incorporates an additional 4-methoxy group that elevates cLogP to approximately 3.1 . In lead optimization programs, a ΔcLogP of +0.3 units correlates with roughly 2-fold higher membrane permeability but also increased risk of cytochrome P450 inhibition and phospholipidosis [1]. The intermediate lipophilicity of the target compound positions it in a favorable range for both aqueous solubility and passive membrane diffusion.

Physicochemical profiling Lipophilicity Permeability prediction

Sulfonamide Scaffold Class-Level Evidence: h-NTPDase Inhibition Potential Differentiated from Non-Sulfonamide Chemotypes

Sulfamoyl-benzamides as a compound class have been validated as selective inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), with reported sub-micromolar IC₅₀ values against h-NTPDase1 (IC₅₀ = 2.88 ± 0.13 μM for the most potent analogue 3i) [1]. The target compound (CAS 313505-54-3) contains the identical sulfamoyl-benzamide core pharmacophore and the 2,6-dimethoxypyrimidine cap that are essential for h-NTPDase recognition, distinguishing it fundamentally from non-sulfonamide chemotypes that lack this activity profile [1]. Direct quantitative data for this specific compound against h-NTPDases are not yet publicly available; the evidence presented is class-level inference based on scaffold conservation.

Ectonucleotidase inhibition Sulfamoyl-benzamide Immuno-oncology

Recommended Research Application Scenarios for 3-Bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS 313505-54-3)


X-ray Crystallographic Fragment Elaboration and Binding-Mode Determination

The presence of bromine at the 3-position enables anomalous scattering at standard Cu Kα wavelength (λ = 1.5418 Å), where bromine has an f'' of 1.28 e⁻, facilitating experimental phasing for co-crystal structures with target proteins such as carbonic anhydrase isoforms or h-NTPDases . This property is absent in the non-halogenated parent compound (CAS 289630-84-8), making the 3-bromo analogue the preferred choice for structural biology groups requiring unambiguous electron density assignment of the benzamide orientation in the binding pocket .

Halogen-Bond-Directed Lead Optimization in Sulfonamide-Based Inhibitor Programs

The meta-bromo substituent provides a σ-hole for halogen-bond donor interactions with backbone carbonyl oxygens or π-systems in target proteins, as predicted by the greater σ-hole magnitude (~9.5 kcal·mol⁻¹) relative to the chloro analogue (~5.5 kcal·mol⁻¹) [1]. This property supports systematic SAR exploration where halogen bonding contributes to binding affinity, and the 3-bromo regioisomer can be compared directly with the 2-chloro regioisomer (CAS 314766-26-2) to deconvolute position-dependent electronic effects [1].

Physicochemical Baseline for Permeability-Solubility Optimization in the Benzamide Series

With a calculated logP of ~2.8 and molecular weight of 493.33 g·mol⁻¹, the target compound occupies an intermediate lipophilicity space that balances passive permeability with aqueous solubility, making it suitable as a reference point for analoging campaigns where more lipophilic congeners (e.g., CAS 356550-25-9, cLogP ~3.1) would be sequentially profiled to assess the impact of incremental lipophilicity on cellular activity and metabolic stability [2].

Sulfamoyl-Benzamide Scaffold Validation in h-NTPDase Target Engagement Studies

As a member of the sulfamoyl-benzamide class with demonstrated h-NTPDase inhibitory activity (class-level IC₅₀ range: 2.88 μM to >100 μM depending on substitution), this compound can serve as a tool for structure-activity relationship expansion around the benzamide ring, where the 3-bromo substituent provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore potency improvements beyond the reported sub-micromolar range [3].

Quote Request

Request a Quote for 3-bromo-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.